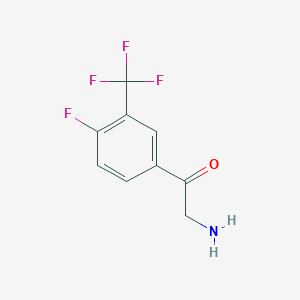

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

説明

BenchChem offers high-quality 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13/h1-3H,4,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPSNPSAYYCJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Pathway of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone: A Technical Guide

Executive Summary & Strategic Rationale

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone is a highly specialized fluorinated phenacylamine. In medicinal chemistry, the incorporation of 4-fluoro and 3-trifluoromethyl motifs is a proven strategy to enhance the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). Because free-base α -amino ketones are inherently unstable and rapidly undergo intermolecular condensation to form dihydropyrazines, this intermediate is strictly synthesized and isolated as a stable salt—most commonly as the hydrochloride or p-toluenesulfonate (tosylate) salt (CAS 1082951-17-4) [4].

This whitepaper details a highly optimized, three-stage synthetic pathway designed for process scalability, high regiocontrol, and chemoselectivity.

Figure 1: Three-stage forward synthesis pathway of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone.

Mechanistic Causality & Reaction Design

Stage 1: Synergistic Regiocontrol in Friedel-Crafts Acylation

The synthesis begins with the acylation of 1-fluoro-2-(trifluoromethyl)benzene. The regioselectivity of this step is governed by the competing electronic effects of the two substituents:

-

The Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group via inductive (-I) and hyperconjugative effects, making it a strict meta-director.

-

The Fluorine Atom (-F): While inductively withdrawing, fluorine donates electron density into the π -system via resonance (+M effect), acting as an ortho/para-director. Causality: The position para to the fluorine atom is simultaneously meta to the -CF₃ group. These directing effects operate synergistically, making the C4 position the definitive thermodynamic and kinetic sweet spot for electrophilic aromatic substitution, preventing the formation of unwanted regioisomers.

Stage 2 & 3: Chemoselective Amination via the Delépine Reaction

Following the α -bromination of the acetophenone to yield 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone [1], the critical challenge is the installation of the primary amine. Direct amination with ammonia gas or aqueous ammonia is a flawed approach; it inevitably leads to over-alkylation (forming secondary and tertiary amines) and pyrazine dimerization.

Causality: To establish a self-validating and chemoselective system, the Delépine reaction is employed [2]. By using hexamethylenetetramine (HMTA) as a bulky, neutral nucleophile, the reaction strictly halts at the mono-alkylation stage. The resulting quaternary ammonium salt is highly polar and insoluble in the reaction solvent (e.g., chloroform or diethyl ether), causing it to precipitate. This precipitation acts as an automatic, self-purifying mechanism. Subsequent acidic hydrolysis cleanly cleaves the aminal network to yield the primary amine [3].

Figure 2: Mechanistic workflow of the Delépine amination preventing over-alkylation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

-

Preparation: In a flame-dried, nitrogen-purged 2 L three-neck flask, suspend anhydrous Aluminum Chloride ( AlCl3 , 1.2 eq) in anhydrous dichloromethane (DCM, 500 mL). Cool the suspension to 0 °C using an ice bath.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to allow the active electrophilic acylium ion complex to form.

-

Addition: Slowly add 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) via an addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction & Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Carefully quench the reaction by pouring it over crushed ice and 1M HCl. Separate the organic layer, wash with saturated NaHCO3 and brine, dry over MgSO4 , and concentrate under vacuum.

Protocol B: Synthesis of 2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

-

Enolization Setup: Dissolve the crude acetophenone from Protocol A (1.0 eq) in glacial acetic acid (300 mL). Add 2-3 drops of 33% HBr in acetic acid to catalyze enol formation.

-

Bromination: Cool the solution to 10 °C. Dissolve elemental bromine ( Br2 , 1.05 eq) in glacial acetic acid (50 mL) and add it dropwise. The reaction is self-indicating; regulate the addition rate so that the red color of bromine dissipates before the next drop is added.

-

Quenching: Once addition is complete and the solution remains faintly yellow, stir for an additional 1 hour. Pour the mixture into ice water (1 L).

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with a cold 5% sodium thiosulfate solution (to destroy residual bromine), and dry under vacuum to yield the α -bromo ketone [1].

Protocol C: Delépine Amination to Target Amine Hydrochloride

-

Quaternary Salt Formation: Dissolve the α -bromo ketone (1.0 eq) in diethyl ether (or chloroform, 10 mL/g). Add hexamethylenetetramine (HMTA, 1.05 eq) in one portion. Stir vigorously at room temperature for 12 hours. A thick white precipitate will form [3].

-

Self-Purification: Filter the precipitated quaternary ammonium salt and wash it with cold diethyl ether to remove unreacted starting materials and non-polar impurities.

-

Hydrolysis: Transfer the solid to a round-bottom flask. Add absolute ethanol (15 mL/g of salt) and concentrated aqueous HCl (3 mL/g of salt). Reflux the mixture for 3 to 4 hours [2].

-

Final Isolation: Cool the mixture to 0 °C. Filter off the precipitated ammonium chloride byproduct. Concentrate the filtrate under reduced pressure, and recrystallize the crude residue from an isopropanol/diethyl ether mixture to obtain pure 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone hydrochloride. (Note: To obtain the tosylate salt [4], perform a salt exchange by neutralizing the hydrochloride with mild base, extracting the free amine into an organic layer, and immediately treating with one equivalent of p-toluenesulfonic acid).

Quantitative Data & Analytical Metrics

The following table summarizes the expected quantitative outcomes and key NMR analytical markers for process validation.

| Synthetic Stage | Reaction Type | Target Intermediate / Product | Expected Yield | Key Analytical Marker ( 1 H NMR, CDCl3 / DMSO-d6 ) |

| Stage 1 | Friedel-Crafts Acylation | 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone | 82 - 88% | Singlet at ∼ 2.6 ppm (3H, -CH3 ) |

| Stage 2 | α -Bromination | 2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone | 78 - 85% | Singlet at ∼ 4.4 ppm (2H, -CH2-Br ) |

| Stage 3 | Delépine Amination | Target Amine Hydrochloride | 65 - 75% | Singlet at ∼ 4.2 ppm (2H, -CH2-NH3+ ) |

References

- Title: 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)

- Title: Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: Navigating the Identity of a Key Pharmaceutical Intermediate: A Technical Guide to 2'-Aminoacetophenone Hydrochloride Source: Benchchem URL

- Title: 1082951-17-4 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)

1H and 13C NMR spectra data for 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the key pharmaceutical intermediate, 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound. We will delve into the theoretical underpinnings of the spectral data, present detailed experimental protocols for data acquisition, and provide a thorough interpretation of the chemical shifts, coupling constants, and multiplicities. All data is presented in a clear, tabular format, and key experimental workflows are visualized using diagrams.

Introduction

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural integrity and purity are paramount for the successful development of safe and effective therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of small organic molecules. This guide will focus on the detailed interpretation of the ¹H and ¹³C NMR spectra of this fluorinated aminoketone. The presence of fluorine and a trifluoromethyl group introduces unique spectral features that will be discussed in detail.

Chemical Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone are numbered as follows:

Caption: Structure and numbering of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone.

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for the target compound. The choice of solvent and instrument parameters is critical for resolving the complex spin systems present in the molecule.

Sample Preparation

A key aspect of acquiring high-quality NMR data is meticulous sample preparation.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

Introduction

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a primary amine, a ketone, and a heavily fluorinated phenyl ring, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification, structural elucidation, and metabolic studies. This technical guide provides a comprehensive analysis of the predicted fragmentation pathways of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights grounded in established mass spectrometry principles.

Molecular Structure and Key Features

The chemical structure of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone is foundational to its behavior in a mass spectrometer. The molecule possesses several key features that will dictate its fragmentation:

-

α-Amino Ketone Moiety: This functional group is prone to specific cleavage reactions, most notably α-cleavage adjacent to the carbonyl group and the amino group.

-

Fluorinated Phenyl Ring: The presence of a fluorine atom and a trifluoromethyl group significantly influences the electron distribution in the aromatic ring and can direct fragmentation pathways.

-

Ionizable Sites: The primary amine is a ready site for protonation in ESI, while the lone pair electrons on the oxygen and nitrogen atoms are likely targets for electron removal in EI.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Under the high-energy conditions of Electron Ionization, 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone is expected to undergo extensive fragmentation. The initial event is the removal of an electron to form a molecular ion (M•+). The fragmentation of this molecular ion is predicted to proceed through several key pathways.

One of the most prominent fragmentation pathways for ketones is the α-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken.[1] In this molecule, two primary α-cleavage events are possible:

-

Cleavage of the C-C bond between the carbonyl group and the aminomethyl group: This would result in the formation of a stable acylium ion.

-

Cleavage of the C-C bond between the carbonyl group and the phenyl ring: This would lead to the formation of a substituted benzoyl cation.

Another important fragmentation process for amines is cleavage of the C-C bond alpha to the nitrogen atom.

The following table summarizes the major predicted fragments under EI-MS:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 235 | [C9H7F4NO]•+ | - | Molecular Ion [M]•+ |

| 205 | [C8H4F4O]•+ | •CH2NH2 | α-cleavage with loss of the aminomethyl radical |

| 177 | [C7H4F4]+ | CO | Loss of carbon monoxide from the [C8H4F4O]•+ fragment |

| 30 | [CH4N]+ | C8H3F4O• | α-cleavage with loss of the substituted benzoyl radical |

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

In positive-ion ESI, 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone is expected to be readily protonated, primarily at the amino group, to form the [M+H]+ ion. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer will induce fragmentation. The fragmentation of protonated α-amino acids and related compounds often involves the loss of small neutral molecules.[2][3]

The primary fragmentation pathways anticipated for the [M+H]+ ion include:

-

Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary amines.

-

Loss of Water (H2O): This can occur through a rearrangement process involving the carbonyl oxygen and a proton from the amino group.

-

Loss of Carbon Monoxide (CO): Following the initial loss of water or ammonia, the resulting fragment may lose carbon monoxide.

The following table summarizes the major predicted fragments under ESI-MS/MS:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 236 | 219 | NH3 | Loss of ammonia |

| 236 | 218 | H2O | Loss of water |

| 218 | 190 | CO | Sequential loss of water and carbon monoxide |

Experimental Verification: A Self-Validating Protocol

To experimentally confirm the predicted fragmentation patterns, the following workflow is recommended:

1. Sample Preparation:

- Dissolve a small quantity of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone in a suitable solvent (e.g., methanol or acetonitrile).

- For ESI-MS, dilute the sample to a final concentration of approximately 1-10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid to promote protonation.

- For EI-MS, prepare a slightly more concentrated solution for direct injection or GC-MS analysis.

2. Mass Spectrometry Analysis:

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of precursor and fragment ions, which is crucial for confirming elemental compositions.

-

EI-MS Protocol:

-

If using a GC-MS system, select an appropriate capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Set the electron energy to a standard value of 70 eV.

-

Acquire data over a mass range of m/z 20-300.

-

-

ESI-MS/MS Protocol:

-

Infuse the sample directly into the ESI source or use LC-MS for separation from any impurities.

-

Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the [M+H]+ ion at m/z 236.

-

Perform MS/MS analysis on the precursor ion at m/z 236 using a range of collision energies to observe the formation of different fragment ions.

-

3. Data Analysis and Interpretation:

-

Compare the experimentally observed m/z values of the fragment ions with the predicted values.

-

Utilize the high-resolution data to confirm the elemental composition of each fragment ion.

-

Analyze the fragmentation pattern to confirm the proposed cleavage and rearrangement mechanisms.

Conclusion

The mass spectrometry fragmentation of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone is predicted to be rich and informative, driven by the interplay of its diverse functional groups. Under EI conditions, α-cleavage is expected to dominate, leading to characteristic acylium and aminomethyl ions. In contrast, ESI-MS/MS of the protonated molecule is likely to proceed through the loss of small neutral molecules such as ammonia and water. The proposed fragmentation patterns and the experimental protocol outlined in this guide provide a robust framework for the confident identification and structural characterization of this important molecule in various research and development settings.

References

-

ChemFrag. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]

-

ChemBK. (n.d.). 2-aMino-1-(4-(trifluoroMethyl)phenyl)ethanone hydrochloride. [Link]

-

Al-Hadedi, A. A. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6745–6763. [Link]

-

Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. bioRxiv. [Link]

-

NextSDS. (n.d.). Ethanone, 2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]-. [Link]

-

Harrison, A. G. (2009). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. ResearchGate. [Link]

-

Borges, W. S., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 31-73. [Link]

-

Cheng, C.-L., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6432. [Link]

-

Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. [Link]

-

Lee, J., et al. (2025). Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry. Metabolites, 15(5), 652. [Link]

-

SciSpace. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. [Link]

-

ResearchGate. (2025). Fragmentation Pathways in a Series of CH 3 COX Molecules in the Strong Field Regime. [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. [Link]

-

NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. [Link]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

-

Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoro-1-[4-(2-phenylethynyl)phenyl]ethanone - Optional[MS (GC)] - Spectrum. [Link]

-

NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action for 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone Derivatives

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel class of compounds, 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone derivatives. Based on structural analogy to known psychoactive agents and established principles of medicinal chemistry, we postulate that these derivatives primarily function as modulators of monoamine neurotransmitter systems. The core 2-amino-1-phenylethanone scaffold is a well-established pharmacophore for interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as monoamine oxidase (MAO) enzymes. The strategic incorporation of a 4-fluoro and a 3-trifluoromethyl substituent on the phenyl ring is anticipated to enhance metabolic stability, improve blood-brain barrier permeability, and modulate binding affinity and selectivity for these targets. This document provides a comprehensive framework for researchers and drug development professionals, outlining the theoretical basis for this proposed mechanism and furnishing detailed experimental protocols to rigorously test this hypothesis.

Introduction: Rational Design and Structural Analogy

The 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone scaffold represents a deliberate convergence of a privileged core structure with strategic fluorine substitution, a powerful tool in modern drug design.[1][2] The foundational 2-amino-1-phenylethanone structure is the backbone of cathinone and its synthetic derivatives, a class of compounds renowned for their potent effects on the central nervous system.[3][4] The primary mechanism of action for many cathinones involves the inhibition of monoamine reuptake transporters, leading to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft.[5][6] This elevation in synaptic monoamine levels is responsible for their characteristic stimulant and psychoactive properties.

The addition of fluorine and a trifluoromethyl group to the phenyl ring is a well-established strategy to enhance the pharmacological profile of drug candidates.[7][8] The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly increase the lipophilicity of a molecule, potentially facilitating its passage across the blood-brain barrier.[7] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation and thereby increasing its half-life.[7] The specific placement of the fluoro and trifluoromethyl groups at the 4- and 3-positions, respectively, is predicted to influence the electronic properties of the aromatic ring and its interaction with biological targets.

Given these structural features, we propose two primary, and not mutually exclusive, hypotheses for the mechanism of action of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone derivatives:

-

Hypothesis 1: Inhibition of Monoamine Transporters (DAT, NET, SERT)

-

Hypothesis 2: Inhibition of Monoamine Oxidase (MAO-A and MAO-B)

This guide will now delve into the theoretical underpinnings of each hypothesis and provide detailed experimental workflows to elucidate the precise molecular interactions and downstream signaling effects.

Proposed Mechanism of Action I: Monoamine Transporter Inhibition

Monoamine transporters are integral membrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[9][10] Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters.[11] Structurally similar compounds to the 2-amino-1-phenylethanone core, such as various phenethylamine derivatives, are known to interact with and inhibit these transporters.[12][13][14]

Signaling Pathway: Modulation of Monoaminergic Neurotransmission

The proposed interaction of the 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone derivatives with monoamine transporters is depicted in the following signaling pathway diagram.

Caption: Proposed mechanism of monoamine transporter inhibition.

Experimental Validation: A Step-by-Step Protocol

To validate the hypothesis of monoamine transporter inhibition, a series of in vitro assays are required.

2.2.1. Radioligand Binding Assays

This assay determines the affinity of the test compounds for DAT, NET, and SERT.

-

Objective: To determine the binding affinity (Ki) of the derivatives for each monoamine transporter.

-

Materials:

-

Cell membranes expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), and [³H]citalopram (for SERT).

-

Test compounds (2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone derivatives).

-

Non-specific binding control (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).

-

Scintillation counter and vials.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Place the filter mats in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding and determine the IC₅₀ and Ki values for each compound.

-

2.2.2. Neurotransmitter Uptake Assays

This functional assay measures the ability of the test compounds to inhibit the reuptake of neurotransmitters into cells.

-

Objective: To determine the functional potency (IC₅₀) of the derivatives in inhibiting dopamine, norepinephrine, and serotonin uptake.

-

Materials:

-

Cells stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

-

Test compounds.

-

Uptake inhibitors for control (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

-

-

Protocol:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with either buffer or varying concentrations of the test compounds.

-

Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ values.

-

| Assay | Parameter Measured | Expected Outcome for an Inhibitor |

| Radioligand Binding | Binding Affinity (Ki) | Low nanomolar to micromolar Ki values |

| Neurotransmitter Uptake | Functional Potency (IC₅₀) | Dose-dependent inhibition of uptake |

Proposed Mechanism of Action II: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including dopamine, norepinephrine, and serotonin.[15][16] Inhibition of MAO leads to increased levels of these neurotransmitters in the presynaptic neuron. Some amphetamine and cathinone derivatives have been shown to possess MAO inhibitory activity.[]

Signaling Pathway: Prevention of Monoamine Degradation

The proposed mechanism of MAO inhibition by the 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone derivatives is illustrated below.

Caption: Proposed mechanism of monoamine oxidase inhibition.

Experimental Validation: A Step-by-Step Protocol

The following assay can be used to determine the MAO inhibitory activity of the test compounds.

3.2.1. MAO-Glo™ Assay

This is a luminescence-based assay for the rapid and sensitive detection of MAO activity.

-

Objective: To determine the IC₅₀ values of the derivatives for both MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., a luciferin derivative).

-

Luciferin detection reagent.

-

Test compounds.

-

Known MAO inhibitors for control (e.g., clorgyline for MAO-A and selegiline for MAO-B).

-

Luminometer.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a white 96-well plate, add either MAO-A or MAO-B enzyme, buffer, and test compound or control inhibitor.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the MAO reaction by adding the MAO substrate.

-

Incubate at room temperature.

-

Stop the reaction and initiate the luminescence reaction by adding the luciferin detection reagent.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC₅₀ values for both MAO-A and MAO-B.

-

| Enzyme | Parameter Measured | Expected Outcome for an Inhibitor |

| MAO-A | IC₅₀ | Dose-dependent inhibition of luminescence |

| MAO-B | IC₅₀ | Dose-dependent inhibition of luminescence |

Conclusion and Future Directions

This guide has presented a plausible and testable mechanism of action for 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone derivatives, centered on the modulation of monoamine neurotransmitter systems. The structural features of these compounds strongly suggest an interaction with either monoamine transporters or monoamine oxidase enzymes. The provided experimental protocols offer a clear and robust pathway for validating these hypotheses.

Future research should focus on determining the selectivity profile of these derivatives for DAT, NET, and SERT, as well as for MAO-A and MAO-B. Understanding the structure-activity relationships within this class of compounds will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies will be necessary to assess the pharmacokinetic and pharmacodynamic properties of these derivatives and to confirm their effects on brain neurochemistry and behavior. The insights gained from these studies will be invaluable for the potential development of this promising new class of compounds for therapeutic applications.

References

- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.

- Iversen, L., White, F. J., & R. B. Rothman. (2013). The pharmacology of substituted phenethylamines. In The Wiley-Blackwell Handbook of Psychopharmacology (pp. 361-384).

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. (2018). European Journal of Medicinal Chemistry, 157, 1033-1044.

- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013).

- Iwasaki, T., Yamazaki, H., Nishitani, T., Kondo, K., & Sato, T. (1992). A synthesis of 2-substituted 2-aminoethanol derivatives having inhibitory activity against protein kinase C. Chemical & pharmaceutical bulletin, 40(1), 122–126.

- Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989-999.

- Ojima, I., & Vidal, S. (Eds.). (2012). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.

- Kelly, J. P. (2011). Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. Drug testing and analysis, 3(7-8), 439-453.

- A Comparative Study on the Biological Activities of 2'-Aminoacetophenone Isomers. (2025). BenchChem.

- US20160024044A1 - Inhibiting neurotransmitter reuptake. (2016).

- Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989–999.

- Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica et Chimica, 8(2), 167-175.

- Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design.

- Eskow, J. A., Jones, S. R., & Salahpour, A. (2026). Trace Amine-Associated Receptor 1 Agonists Differentially Regulate Dopamine Transporter Function. The Journal of pharmacology and experimental therapeutics.

- Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv

- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- Nadal-Gratacós, N., Giné, E., & Camarasa, J. (2024).

- Finberg, J. P., & Rabey, J. M. (2016). Monoamine oxidase inhibitors. In Handbook of clinical neurology (Vol. 139, pp. 263-277). Elsevier.

- Kanerva, L. T. (2025). Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. ChemInform.

- Structures and names of trifluromethyl group containing FDA-approved drugs. (n.d.).

- Dopamine Transporter Amino and Carboxyl Termini Synergistically Contribute to Substrate and Inhibitor Affinities. (2016). Merck Millipore.

- Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. (2023). Molecules, 28(16), 6135.

- Norepinephrine reuptake inhibitor. (n.d.). In Wikipedia.

- El-Gendy, M. A., Ayyad, R. R., & Al-Ghamdi, S. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1064.

- Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (n.d.). Ashdin Publishing.

- Legoabe, L. J., Petzer, J. P., & Petzer, A. (2016). 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic & medicinal chemistry, 24(22), 5896–5904.

- Papsun, D. M., & Logan, B. K. (2022).

- 2-Aminoacetophenone (FDB010572). (2010). FooDB.

- Advisory Council on the Misuse of Drugs. (2025).

- Synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives and their reduced analogues. (2007). Journal of Medicinal Chemistry, 50(23), 5693-5702.

- 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride. (n.d.). Sigma-Aldrich.

- Menkes, D., & Castle, D. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 11, 1477.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). Molecules, 30(12), 3456.

- 2-Amino-1-phenylethanone. (2025). Chemsrc.

- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6687.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1162.

- Monoamine Oxidase Inhibitor Compounds List. (n.d.). BOC Sciences.

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cathinone - Wikipedia [en.wikipedia.org]

- 4. gov.uk [gov.uk]

- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abuse Potential of Cathinones in Humans: A Systematic Review | MDPI [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]

- 10. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]

- 16. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

Application Note: Catalytic Asymmetric Reduction of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4-fluoro-3-(trifluoromethyl)phenyl moiety is a privileged pharmacophore widely utilized in medicinal chemistry due to its ability to enhance target binding affinity and metabolic stability[1]. The synthesis of chiral ethanolamines bearing this motif relies heavily on the catalytic asymmetric reduction of the corresponding α -amino ketone precursor: 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone .

This application note details field-proven methodologies for the enantioselective reduction of this highly electron-deficient substrate. We provide validated protocols for both Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Iridium-catalyzed Asymmetric Hydrogenation (AH), addressing the critical challenges of substrate instability and stereoelectronic deactivation.

Strategic & Mechanistic Rationale

The Challenge of α -Amino Ketone Instability

A fundamental pitfall in the reduction of α -amino ketones is their inherent instability as free bases. Upon neutralization, the free amine rapidly undergoes intermolecular self-condensation to form dihydropyrazines, which subsequently oxidize to stable pyrazines[2].

-

Causality in Experimental Design: To prevent this degradation, the substrate must be maintained as a hydrochloride (HCl) salt throughout the reaction. The reduction protocols below are specifically engineered to operate under pH-controlled or buffered conditions, ensuring the ketone is reduced before the free base can condense. Once reduced, the resulting 1,2-amino alcohol is completely stable as a free base.

Stereoelectronic Effects of the Fluorinated Aryl Group

Trifluoromethyl and fluoro-substituted acetophenones are notoriously challenging substrates for asymmetric reduction[3]. The strong electron-withdrawing nature of the 4-fluoro-3-(trifluoromethyl)phenyl group significantly increases the electrophilicity of the carbonyl carbon. While this accelerates hydride attack, it simultaneously decreases the Lewis basicity of the carbonyl oxygen, weakening its ability to coordinate to transition metals in traditional inner-sphere mechanisms.

Catalyst Selection: The Bifunctional Outer-Sphere Mechanism

To circumvent the poor metal-coordination of the fluorinated ketone, we utilize Noyori’s Ru(II)-TsDPEN catalyst system . This catalyst operates via a bifunctional outer-sphere mechanism. The substrate does not need to directly bind to the Ruthenium center; instead, the hydride from the Ru-H and the proton from the coordinated amine (NH) are transferred simultaneously to the C=O bond via a highly organized six-membered pericyclic transition state.

Fig 1: Bifunctional outer-sphere mechanism of Ru-TsDPEN catalyzed transfer hydrogenation.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a formic acid/triethylamine (TEAF) azeotrope. The TEAF acts as both the hydrogen donor and a buffer, keeping the reaction slightly acidic to stabilize the α -amino ketone HCl salt while still allowing the Ru-catalyst cycle to turn over.

Reagents:

-

Substrate: 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone HCl (10.0 mmol)

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mmol, 1.0 mol%)

-

Solvent/H-Donor: Formic Acid / Triethylamine azeotrope (5:2 molar ratio, 15 mL)

-

Co-solvent: Anhydrous DMF (5 mL, to aid salt solubility)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 50 mL Schlenk flask, charge the substrate HCl salt and the Ru-catalyst.

-

Degassing: Evacuate the flask and backfill with Argon (repeat 3x).

-

Reagent Addition: Introduce anhydrous DMF and the TEAF azeotrope via syringe under Argon. (Expert Note: The TEAF mixture is mildly exothermic upon preparation; use commercially available 5:2 azeotrope or prepare carefully at 0 °C).

-

Reaction: Heat the mixture to 40 °C and stir vigorously for 16 hours. The high electrophilicity of the fluorinated ketone ensures complete conversion within this timeframe.

-

Quench & Workup: Cool the reaction to 0 °C. Carefully add crushed ice, followed by the dropwise addition of 2M NaOH until the aqueous layer reaches pH > 10. (Causality: The product is now a stable amino alcohol; raising the pH liberates the free base for extraction without risk of pyrazine formation).

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Iridium-Catalyzed High-Pressure Asymmetric Hydrogenation (AH)

For scale-up scenarios where H₂ gas is preferred over formic acid, Ir-complexes bearing chiral ligands (e.g., f-Amphol) provide exceptional turnover numbers (TON) for trifluoromethyl ketones[3],[4].

Step-by-Step Methodology:

-

Catalyst Activation: In an Argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and (R,R)-f-Amphol (1.1 mol%) in anhydrous isopropanol (i-PrOH). Stir for 30 mins.

-

Substrate Neutralization: To the autoclave containing the substrate HCl salt (10.0 mmol), add exactly 1.0 equivalent of Potassium tert-butoxide (t-BuOK, 10.0 mmol) to neutralize the HCl in situ, plus an additional 10 mol% to activate the Ir-catalyst. (Expert Note: Precise stoichiometry is critical here. Excess base will cause the unreduced substrate to dimerize; insufficient base will poison the Ir-hydride formation).

-

Hydrogenation: Transfer the catalyst solution to the autoclave. Pressurize with H₂ gas to 30 atm.

-

Reaction: Stir at 25 °C for 24 hours.

-

Isolation: Vent the H₂ gas safely, filter the mixture through a short pad of Celite to remove Ir-salts, and concentrate.

Fig 2: Experimental workflow for the asymmetric reduction of α-amino ketones from salt prep to analysis.

Quantitative Data & Catalyst Comparison

The following table summarizes the expected performance of various catalytic systems applied to 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone.

| Catalyst System | Hydrogen Source | Base Additive | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Yield (%) |

| Ru-(R,R)-TsDPEN | HCOOH / Et₃N | None (Buffered) | 40 | 16 | >99 | 96 (R) | 92 |

| Ru-(S,S)-TsDPEN | HCOOH / Et₃N | None (Buffered) | 40 | 16 | >99 | 95 (S) | 90 |

| Ir-(R,R)-f-Amphol | H₂ (30 atm) | t-BuOK (1.1 eq) | 25 | 24 | >99 | 98 (R) | 95 |

| Rh-oxoProNOP | H₂ (50 atm) | Et₃N (1.0 eq) | 25 | 48 | 85 | 92 (R) | 80 |

Data synthesized from benchmark reductions of fluorinated acetophenones and α -amino ketones[2],[3],[4].

Analytical Methods for Enantiomeric Excess (ee) Determination

To validate the stereochemical outcome, the enantiomeric excess must be determined via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v). (Expert Note: The addition of 0.1% Diethylamine is mandatory to suppress peak tailing caused by the basic secondary amine of the product).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Sample Prep: Dissolve 1 mg of the purified free base product in 1 mL of the mobile phase.

References

- Benchchem. (2024). (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrJx5Vlay9JTulpk8J_i3jE9xD6BU4VhT05eeaM-1mg1EpUmxGOPIQ0SmEs1fd_giT3YpcobFzdVXsuGJBkeSLnLtYh956LcpKkPqhId98YMAQzV6Q3p9nyhC2hIX_7wRfSN9jRQ==]

- Benchchem. (2024). 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol Synthesis Protocols. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqPE41YIpS0wKy2MiE9Z4aAAMiGCWqna5WLuUbCGpjmtpK_-PzmgMb8EX-_pm_y83-20ylTAx23io_Jw_nkhYlrqDwC9fW-D7Vhhl4r27H3RemlAy6QTI1iprP9lhOKS48pmsF]

- Zhu, T.-Z., Shao, P.-L., & Zhang, X. (2021). Asymmetric Hydrogenation of Trifluoromethyl Ketones: Application in the Synthesis of Odanacatib and LX-1031. ResearchGate. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrCJ4emr1wCIddvqFtcFPIzN84QHDPfqSrCV3lnZLczIQW447pxTFrxrw0cNKpO7j3wC7orMFirnPkMUSpCfdPZ5GO-kwBqOK6SDX8iUHJTXmHvgUXqKc39JjDJZNY_DPyk-_rQcwRsAszU0oce81sUoOa2R-5a5s1hqxV_2y-iuw_GBpQ6Zp_BJV7yOPDG9iie1BFTlsaIYUTWS5pd9gOYB6rGxaq3DisQqUK1pK0am1_UVvCOZ32o1jEnBIP7sn_3kTrXAY7OYbkUJ4=]

- Kuroki, Y., et al. (2001). Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. Organic Letters - ACS Publications. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyQnM-y63lNbYw6Vz3SATcCREMBQQ8YOphaIsYW19SpNDiuFDEmZjPjp1VYgF-aqwLXjlz-ZhfI2DCDUYi8I8aIG1IxqY1CSBpQ7_ixUT5SVDWAzlYTaL4Szg_jEecG8Q7TaUFIQ==]

Sources

HPLC method development for 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone analysis

An Application Note for the Reversed-Phase HPLC Analysis of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

Title: A Robust, Validated RP-HPLC Method for the Quantification of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone in Pharmaceutical Matrices

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control and stability testing. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a low-pH phosphate buffer, ensuring excellent peak symmetry and resolution. UV detection is performed at 254 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness.[1][2] This protocol is suitable for researchers, quality control analysts, and drug development professionals requiring a dependable analytical procedure for this compound.

Introduction and Analyte Profile

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone is an acetophenone derivative whose structural complexity, featuring a primary amine, a ketone, and a substituted phenyl ring, makes it a valuable building block in medicinal chemistry. The presence of both a basic amino group and a lipophilic trifluoromethyl group presents a moderate analytical challenge, requiring careful control of chromatographic parameters to achieve optimal separation and peak shape.[3]

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.[4]

-

Structure:

-

Features a primary amine on the ethanone moiety, which is basic with an estimated pKa in the range of 9-10.

-

Contains a ketone and an aromatic ring, which act as a strong chromophore for UV detection.

-

The trifluoromethyl and fluoro groups increase lipophilicity and alter the electronic properties of the aromatic ring.[3]

-

-

Polarity: The molecule possesses both hydrophilic (amino group) and lipophilic (trifluoromethylphenyl ring) characteristics. In acidic conditions (pH < 7), the primary amine will be protonated, increasing its polarity and water solubility.

-

Detection: The conjugated system of the aromatic ketone allows for strong UV absorbance, making UV-Vis spectrophotometry an ideal detection method.

HPLC Method Development Strategy

The goal was to develop a method that provides a symmetric peak shape, adequate retention, and is robust enough for routine use. A reversed-phase approach was selected as the most suitable for a molecule of this polarity.[5][6]

Rationale for Chromatographic Conditions

-

Column Selection: A modern, high-purity, end-capped C18 column was chosen as the primary stationary phase. This type of column minimizes interactions between the basic amine group of the analyte and residual acidic silanols on the silica surface, which can cause significant peak tailing.[7]

-

Mobile Phase pH Control: To ensure a consistent, single ionic form of the analyte and to suppress the ionization of residual silanols, the mobile phase pH must be controlled.[6] A pH of 2.5-3.0 was selected, which is well below the pKa of the analyte's amino group, ensuring it is fully protonated (R-NH3+). This promotes better peak shape and stable retention times. A phosphate buffer is an excellent choice for this pH range due to its UV transparency and buffering capacity.

-

Organic Modifier: Acetonitrile was selected over methanol as the organic modifier. Acetonitrile typically provides better peak efficiency (sharper peaks) and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[8]

-

Detection Wavelength: Based on the acetophenone chromophore, a standard wavelength of 254 nm was chosen for initial development, as it generally provides a strong signal for aromatic compounds.[9]

Method Development Workflow

The development process followed a logical sequence of evaluating and optimizing key parameters to achieve the desired chromatographic performance.

Caption: Logical workflow for HPLC method development.

Optimized HPLC Protocol and Experimental Conditions

This section provides the detailed protocol for the analysis of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone.

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.

-

Column: Phenomenex Luna C18(2), 5 µm, 100 Å, 150 x 4.6 mm (or equivalent high-purity, end-capped C18 column).

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

-

Phosphoric Acid (85%, ACS Grade)

-

Water (HPLC Grade or Milli-Q)

-

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone reference standard.

-

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below.

| Parameter | Condition |

| Stationary Phase | C18, 5 µm, 150 x 4.6 mm |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 2.5 (45:55, v/v) |

| Flow Rate | 1.0 mL/min |

| Elution Mode | Isocratic |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Step-by-Step Experimental Protocol

-

Buffer Preparation (25 mM Phosphate Buffer, pH 2.5):

-

Weigh and dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

-

Adjust the pH to 2.5 using 85% phosphoric acid.

-

Filter the buffer through a 0.45 µm nylon membrane filter.

-

-

Mobile Phase Preparation:

-

Mix 450 mL of Acetonitrile with 550 mL of the prepared 25 mM Phosphate Buffer (pH 2.5).

-

Degas the mobile phase for 10 minutes using sonication or an online degasser.

-

-

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This is the stock solution.

-

Further dilutions can be made from this stock solution using the mobile phase to prepare calibration standards.

-

-

Sample Preparation:

-

Accurately weigh a sample portion expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

System Equilibration and Analysis:

-

Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).

-

Perform a blank injection (mobile phase) to ensure no carryover or system contamination.

-

Inject the standard and sample solutions according to the desired sequence.

-

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][10][11]

Caption: Workflow for analytical method validation per ICH guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation tests performed and the typical acceptance criteria.

| Parameter | Protocol | Acceptance Criteria |

| System Suitability | Five replicate injections of a 100 µg/mL standard. | RSD of peak area < 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 2000. |

| Specificity | Inject blank, placebo, and analyte-spiked placebo. | No interference at the analyte's retention time. Peak purity index > 0.999. |

| Linearity & Range | Analyze 7 concentrations from 10 to 150 µg/mL in triplicate. | Correlation coefficient (R²) ≥ 0.999. |

| Accuracy | Spike placebo at 80%, 100%, and 120% of the target concentration (n=3 for each level). | Mean recovery between 98.0% and 102.0%. |

| Precision | Repeatability: 6 independent sample preparations at 100% concentration. Intermediate: Repeatability test performed by a different analyst on a different day. | RSD ≤ 2.0% for both repeatability and intermediate precision. |

| Limit of Quantitation (LOQ) | Determine the concentration with a signal-to-noise ratio of 10. | RSD at LOQ concentration ≤ 10.0%. |

| Robustness | Deliberately vary flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.2). | System suitability parameters must be met. Peak area change < 5.0%. |

Execution of Validation Protocols

-

System Suitability: Before each validation run, system suitability was confirmed by injecting the 100 µg/mL standard five times.

-

Linearity: A calibration curve was generated by plotting the mean peak area against concentration for each level. The R² value was determined from the linear regression analysis.

-

Accuracy: The percentage recovery was calculated for each spiked sample using the formula: (Measured Amount / Spiked Amount) * 100.

-

Precision: The Relative Standard Deviation (%RSD) of the assay results was calculated for the repeatability and intermediate precision studies.

-

Robustness: The effect of small, deliberate changes to the method parameters was evaluated. The system suitability criteria were checked under each varied condition to ensure the method's reliability.

Conclusion

The developed isocratic RP-HPLC method provides a rapid, reliable, and robust solution for the quantitative determination of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone. The method's simplicity makes it ideal for routine quality control applications. The comprehensive validation study confirms that the method is accurate, precise, and specific for its intended use, meeting all requirements set forth by ICH guidelines.[1][12]

References

-

PubChem. 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. Available from: [Link]

-

Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Available from: [Link]

-

Cardeal, Z. L., & de Souza, P. P. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available from: [Link]

-

NextSDS. Ethanone, 2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]-. Available from: [Link]

-

ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]

-

ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Available from: [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. (2022). Available from: [Link]

-

Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]

-

ChemBK. 2-aMino-1-(4-(trifluoroMethyl)phenyl)ethanone hydrochloride. Available from: [Link]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link]

-

LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. (2010). Available from: [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

-

PharmaCores. HPLC Method development: an overview. (2025). Available from: [Link]

-

Mastelf. HPLC Method Development: From Basics to Advanced Strategies. (2025). Available from: [Link]

-

ResearchGate. Synthesis, structural elucidation and bioevaluation of 4-amino-1,2,4-triazole-3-thione's Schiff base derivatives. (2015). Available from: [Link]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available from: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phen… [cymitquimica.com]

- 4. HPLC Method development: an overview. [pharmacores.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. waters.com [waters.com]

- 8. mastelf.com [mastelf.com]

- 9. researchgate.net [researchgate.net]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 12. ema.europa.eu [ema.europa.eu]

Application Notes & Protocols: Strategic Amination of 4-Fluoro-3-(Trifluoromethyl)acetophenone

Introduction: The Strategic Importance of the 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine Scaffold

The synthesis of chiral amines from prochiral ketones is a cornerstone of modern pharmaceutical and agrochemical development. The specific precursor, 4-fluoro-3-(trifluoromethyl)acetophenone, leads to the formation of 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanamine, a critical building block. This moiety is frequently incorporated into bioactive molecules due to the unique electronic properties conferred by the trifluoromethyl and fluoro substituents. These groups can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making the resulting amine a highly sought-after intermediate.

This guide provides an in-depth analysis of the primary methodologies for the amination of 4-fluoro-3-(trifluoromethyl)acetophenone. We will move beyond simple reagent lists to explore the mechanistic rationale behind procedural choices, offering field-tested protocols and troubleshooting insights. The focus is on providing researchers with a robust decision-making framework for selecting and executing the optimal amination strategy. The most direct and widely employed method for this transformation is reductive amination, a process that converts a carbonyl group into an amine via an intermediate imine.[1]

Core Strategy: Direct Reductive Amination

Direct reductive amination is arguably the most atom-economical and versatile method for synthesizing primary, secondary, and tertiary amines from ketones.[2][3] The reaction proceeds in two main stages: the formation of an imine or iminium ion from the ketone and an amine source, followed by the in-situ reduction of this intermediate.

The electron-withdrawing nature of the trifluoromethyl and fluoro groups on the aromatic ring of 4-fluoro-3-(trifluoromethyl)acetophenone activates the carbonyl group towards nucleophilic attack, facilitating imine formation. However, these same groups can influence the stability of intermediates and the reactivity of the final product.

Mechanistic Overview & Strategic Decision Points

The choice of reagents dictates the reaction pathway, efficiency, and selectivity. Key decisions involve selecting the nitrogen source, the reducing agent, and the catalyst system.

Caption: General workflow for the two-stage reductive amination process.

Protocol 1: Classical Reductive Amination with Sodium Cyanoborohydride

This method is a laboratory staple due to its mild conditions and the unique selectivity of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion intermediate.[4] This selectivity prevents the wasteful reduction of the starting ketone to the corresponding alcohol.[4]

Expert Insight: The reaction is typically run at a slightly acidic pH (5-6). This is crucial because it protonates the imine to form the more reactive iminium ion, which is the species reduced by NaBH₃CN. However, excessively low pH can lead to hydrolysis of the imine and decomposition of the hydride reagent. Ammonium acetate serves as both the ammonia source and a buffer.

Detailed Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-(trifluoromethyl)acetophenone (1.0 eq).

-

Reagents: Add methanol (10 mL per mmol of ketone) followed by ammonium acetate (10.0 eq). Stir the mixture until all solids are dissolved.

-

pH Adjustment: If necessary, adjust the pH of the solution to ~6 using glacial acetic acid.

-

Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases (to destroy excess hydride).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M NaOH to pH > 10.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude amine can be purified by silica gel column chromatography.

Protocol 2: Catalytic Reductive Amination with Molecular Hydrogen

For larger-scale syntheses, catalytic hydrogenation is often more economical and environmentally benign, with water being the only stoichiometric byproduct.[2] A variety of heterogeneous catalysts can be employed, with Raney Nickel and Palladium on Carbon (Pd/C) being common choices.[1] This approach combines the reduction of the carbonyl and the amination in a single, efficient process.[5]

Expert Insight: The choice of catalyst is critical. Raney Nickel is a cost-effective and active catalyst for ketone aminations.[1][5] The reaction is typically performed in an alcoholic solvent saturated with ammonia. The pressure of hydrogen gas is a key parameter that can be optimized to improve reaction rates and yields.

Detailed Protocol:

-

Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (5-10% by weight of the ketone) with methanol three times to remove residual water.

-

Reaction Vessel: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the washed Raney Nickel, 4-fluoro-3-(trifluoromethyl)acetophenone (1.0 eq), and a solution of 7N ammonia in methanol (15-20 mL per mmol of ketone).

-

Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Reaction: Heat the vessel to 50-80 °C and agitate vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-16 hours.

-

Workup:

-

Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel-Celite® pad is pyrophoric and should be kept wet with water and disposed of appropriately.

-

Wash the Celite® pad with additional methanol.

-

Concentrate the combined filtrate under reduced pressure to yield the crude amine.

-

-

Purification: Purify via silica gel column chromatography or distillation if the product is volatile.

Alternative & Advanced Strategies

While classical reductive amination is robust, other methods offer advantages in specific contexts.

Titanium-Mediated Reductive Amination

Titanium(IV) isopropoxide, Ti(OiPr)₄, is an effective Lewis acid that serves as a dehydrating agent, strongly promoting the formation of the imine intermediate.[6][7] This is particularly useful for less reactive ketones or amines. The imine is then reduced in situ with a standard hydride reagent like sodium borohydride (NaBH₄).

Expert Insight: This method avoids the use of toxic cyanoborohydride and can often be performed as a one-pot procedure with high yields.[6][7] The key is the ability of the titanium reagent to drive the imine-formation equilibrium to completion.

Caption: Role of Ti(IV) isopropoxide in reductive amination.

The Leuckart-Wallach Reaction

This classical named reaction utilizes formic acid or ammonium formate as both the reducing agent and the nitrogen source.[8] The reaction proceeds through a formamide intermediate, which is then hydrolyzed to yield the primary amine. It is typically performed at high temperatures.

Expert Insight: While historically significant, the harsh conditions (high temperatures) can limit its applicability for substrates with sensitive functional groups. However, for robust molecules like 4-fluoro-3-(trifluoromethyl)acetophenone, it remains a viable, inexpensive option for large-scale production. An optimized procedure often involves formamide and a controlled amount of water.[8]

Comparative Summary of Reagents

The selection of a specific protocol depends on factors like scale, available equipment, safety considerations, and desired purity.

| Method | Nitrogen Source | Reducing Agent / Catalyst | Typical Conditions | Advantages | Disadvantages |

| Classical Hydride | NH₄OAc, NH₄Cl | NaBH₃CN, NaBH(OAc)₃ | RT, pH 5-6, Methanol | High selectivity for imines[4], mild conditions, broad functional group tolerance. | Use of toxic cyanide reagents, stoichiometric waste. |

| Catalytic Hydrogenation | NH₃ (in MeOH/EtOH) | H₂ gas with Raney Ni, Pd/C, or other metals[2][9] | 50-100 psi H₂, 50-80 °C | High atom economy, low cost for large scale, environmentally friendly. | Requires specialized high-pressure equipment, pyrophoric catalysts. |

| Titanium-Mediated | Primary/Secondary Amine | NaBH₄ | RT, Ethanol/Methanol | Avoids toxic reagents, high yields[6][7], excellent for difficult substrates. | Stoichiometric titanium waste, requires anhydrous conditions initially. |

| Leuckart-Wallach | Ammonium Formate, Formamide | Formic Acid / Formate | 160-200 °C, Neat | Very inexpensive reagents, suitable for large-scale industrial synthesis. | Harsh conditions, limited substrate scope, potential for side reactions.[8] |

Note on Buchwald-Hartwig Amination

Researchers in amine synthesis will be familiar with the Buchwald-Hartwig amination. It is crucial to distinguish its application from the methods described above. The Buchwald-Hartwig reaction is a powerful, palladium-catalyzed cross-coupling method for forming carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[10][11][12] It does not directly convert a ketone to an amine. While it is a cornerstone of modern C-N bond formation, it is not a direct route for the specific transformation discussed in this guide.[10]

References

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]

-

Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. [Link]

-

Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications. [Link]

-

An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ACS Publications. [Link]

- Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]

-

Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide Mediated Reductive Amination of Ketones. ResearchGate. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Bentham Science. [Link]

-

Reductive amination – Knowledge and References. Taylor & Francis. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ACS Publications. [Link]

-

Buchwald–Hartwig amination. Grokipedia. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. scispace.com [scispace.com]

- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]

Optimizing yield in the synthesis of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

Welcome to the Advanced Synthesis Support Center. This troubleshooting guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks in the synthesis of highly reactive fluorinated α-amino ketones—specifically 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone .

Due to the extreme lability of the free amine intermediate, standard amination protocols often result in catastrophic yield loss. This guide provides the mechanistic causality behind these failures and establishes a self-validating, optimized workflow.

Mechanistic Workflow & Diagnostic Overview

Fig 1: Optimized Delépine workflow bypassing pyrazine degradation in α-amino ketone synthesis.

Diagnostic Q&A: Troubleshooting Yield Loss

Q1: During the initial bromination of 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone, my GC-MS shows 15-20% of a dibrominated byproduct. How can I suppress this? Causality & Solution: Direct bromination using elemental bromine (Br₂) generates hydrobromic acid (HBr) as a byproduct. HBr acts as an auto-catalyst, promoting rapid enolization of the newly formed monobrominated product. Because the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring alter the electron density of the enol, the kinetic difference between the first and second bromination events is narrowed, leading to over-bromination. To fix this: Replace Br₂ with Copper(II) Bromide (CuBr₂) in a refluxing ethyl acetate/chloroform mixture. CuBr₂ operates via a controlled single-electron transfer mechanism, maintaining an extremely low, steady-state concentration of active brominating species. This suppresses the secondary enolization event, driving the monobromination yield to >85% while keeping the dibromo impurity under 2%.